9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a decahydroacridine core substituted with chloro, hydroxy, and methoxy groups.
Preparation Methods
The synthesis of 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and ethylamine.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the decahydroacridine core.
Oxidation and Substitution: The final steps involve oxidation and substitution reactions to introduce the chloro, hydroxy, and methoxy groups at the desired positions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors involved in cellular signaling pathways. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione include:
1,1-Bis(3’-indolyl)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methane: This compound also contains a chloro, hydroxy, and methoxy-substituted phenyl group and is studied for its anticancer properties.
9-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: This compound has a similar core structure and is used in materials science.
Properties
Molecular Formula |
C22H24ClNO4 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C22H24ClNO4/c1-3-24-14-6-4-8-16(25)20(14)19(21-15(24)7-5-9-17(21)26)12-10-13(23)22(27)18(11-12)28-2/h10-11,19,27H,3-9H2,1-2H3 |
InChI Key |
KVEINMCJCCINQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC(=C(C(=C4)Cl)O)OC)C(=O)CCC2 |
Origin of Product |
United States |
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